molecular formula C6H10O4 B7889101 1,2:5,6-Dianhydro-d-glucitol CAS No. 42355-01-1

1,2:5,6-Dianhydro-d-glucitol

Cat. No. B7889101
CAS RN: 42355-01-1
M. Wt: 146.14 g/mol
InChI Key: AAFJXZWCNVJTMK-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2:5,6-Dianhydro-d-glucitol is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Polymerization Processes :

    • 1,2:5,6-Dianhydro-d-glucitol can undergo anionic cyclopolymerization, leading to polymers with 2,5-anhydro-3,4-di-O-methyl-d-glucitol units (Satoh et al., 1996).
    • It is used to synthesize cation-binding polymers, which are soluble in various organic solvents and exhibit specific cation-binding properties (Kakuchi et al., 1996).
    • The compound plays a role in the regio- and stereoselective cyclopolymerizations, forming polymers that are soluble in chloroform, methanol, and other solvents (Kakuchi et al., 1995).
  • Chemical Properties and Synthesis :

    • It can be synthesized via biocatalysis in organic solvents, showing potential for scalable, environmentally friendly production methods (Roy & Chawla, 2001).
    • This compound derivatives have been studied for their stability and potential applications in different chemical processes (Baker, 1954).
    • The compound is used in the synthesis of other derivatives, such as thio-L-iditol and D-mannitol, which could have varying applications (Kuszmann & Sohár, 1977).

properties

IUPAC Name

(1S,2S)-1-[(2R)-oxiran-2-yl]-2-[(2S)-oxiran-2-yl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFJXZWCNVJTMK-JGWLITMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(C(C2CO2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)[C@H]([C@@H]([C@@H]2CO2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42355-01-1
Record name D-Glucitol, 1,2:5,6-dianhydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042355011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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